4-Azido-2,3,5,6-Tetrafluorbenzamid

Übersicht

Beschreibung

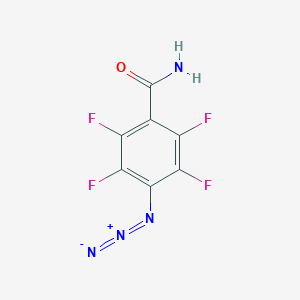

4-Azido-2,3,5,6-tetrafluorobenzamide is a chemical compound with the molecular formula C7H2F4N4O. It is characterized by the presence of an azido group (-N3) and four fluorine atoms attached to a benzamide core. This compound is known for its reactivity and is used in various scientific research applications, particularly in the fields of chemistry and biology.

Wissenschaftliche Forschungsanwendungen

4-Azido-2,3,5,6-tetrafluorobenzamide is utilized in various scientific research applications:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: Employed in photoaffinity labeling to study protein interactions and functions.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

Industry: Used in the development of advanced materials, such as polymer thin films and electronic devices.

Wirkmechanismus

Target of Action

The primary target of 4-Azido-2,3,5,6-tetrafluorobenzamide is biological receptors . These receptors play a crucial role in various biological processes, including signal transduction, cellular communication, and regulation of cellular functions .

Mode of Action

4-Azido-2,3,5,6-tetrafluorobenzamide interacts with its targets through a process known as photoaffinity labeling . This involves the use of light to create a covalent bond between the compound and its target, allowing for the precise identification and study of the target .

Biochemical Pathways

Given its role as a photoaffinity labeling agent, it can be inferred that it may affect pathways related to the function of the biological receptors it targets .

Result of Action

The result of 4-Azido-2,3,5,6-tetrafluorobenzamide’s action is the labeling of biological receptors, which allows for their identification and study . This can provide valuable insights into the function of these receptors and their role in various biological processes .

Action Environment

The action of 4-Azido-2,3,5,6-tetrafluorobenzamide can be influenced by various environmental factors. For instance, light is required for the photoaffinity labeling process . Additionally, the compound is light-sensitive and should be stored in a freezer , indicating that its stability and efficacy can be affected by factors such as light exposure and temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzamide typically involves the introduction of the azido group to a tetrafluorobenzamide precursor. One common method involves the reaction of 2,3,5,6-tetrafluorobenzamide with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the azido group.

Industrial Production Methods

While specific industrial production methods for 4-Azido-2,3,5,6-tetrafluorobenzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-Azido-2,3,5,6-tetrafluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Photochemical Reactions: The compound can undergo photochemical reactions where the azido group forms reactive nitrene intermediates upon exposure to UV light.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azido group.

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Common solvents for the reactions.

UV Light: Used in photochemical reactions to generate nitrene intermediates.

Major Products Formed

Triazoles: Formed through cycloaddition reactions.

Amines and Amides: Formed through substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of an amide.

2,3,5,6-Tetrafluoro-4-nitrobenzamide: Contains a nitro group instead of an azido group.

2,3,5,6-Tetrafluorobenzamide: Lacks the azido group.

Uniqueness

4-Azido-2,3,5,6-tetrafluorobenzamide is unique due to its combination of the azido group and tetrafluorinated benzamide core. This combination imparts high reactivity and specificity in chemical reactions, making it a valuable tool in various research applications.

Biologische Aktivität

4-Azido-2,3,5,6-tetrafluorobenzamide is a chemical compound characterized by its molecular formula . It features an azido group (-N₃) and four fluorine atoms attached to a benzamide core. This compound is recognized for its significant biological activity, particularly as a photoaffinity labeling agent , which allows researchers to study protein interactions and functions in biological systems.

The primary mechanism of action for 4-Azido-2,3,5,6-tetrafluorobenzamide is through photoaffinity labeling . This process involves the activation of the azido group upon exposure to ultraviolet (UV) light, leading to the formation of reactive nitrene intermediates. These intermediates can covalently bond with nearby biological receptors or proteins, allowing for their identification and characterization.

Key Points:

- Target : Biological receptors and proteins.

- Mode of Action : Photoaffinity labeling via UV activation.

- Biochemical Pathways : Impacts pathways related to receptor function and protein interactions.

Applications in Research

4-Azido-2,3,5,6-tetrafluorobenzamide has been employed in various scientific applications:

- Protein Interaction Studies : Utilized to label proteins for studying their interactions within cellular environments.

- Drug Discovery : Investigated for potential use in designing enzyme inhibitors and therapeutic agents.

- Material Science : Applied in surface modification techniques due to its reactive functional groups.

Comparative Biological Activity

The biological activity of 4-Azido-2,3,5,6-tetrafluorobenzamide can be compared with similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 4-Azido-2,3,5,6-tetrafluorobenzoic Acid | Carboxylic acid derivative | Photoaffinity labeling |

| 2,3,5,6-Tetrafluoro-4-nitrobenzamide | Nitro group instead of azide | Potentially different reactivity profiles |

| 2,3,5,6-Tetrafluorobenzamide | Lacks azide group | Reduced reactivity compared to azide derivatives |

Case Studies and Research Findings

- Protein Labeling : A study demonstrated the effectiveness of 4-Azido-2,3,5,6-tetrafluorobenzamide in labeling small molecule-binding proteins. The research highlighted its utility in identifying protein targets for drug discovery .

- Surface Functionalization : Another investigation focused on using this compound for modifying surfaces in microelectronics. The dual reactivity of the azide and amide groups facilitated the attachment of diverse functional molecules onto surfaces .

- Synthesis and Evaluation : Research involving the synthesis of derivatives from 4-Azido-2,3,5,6-tetrafluorobenzamide has shown promising results in creating novel compounds with enhanced biological activity .

Future Directions

Research on 4-Azido-2,3,5,6-tetrafluorobenzamide is expected to expand into several areas:

- Enhanced Drug Development : Continued exploration of its potential as a scaffold for new therapeutic agents.

- Advanced Imaging Techniques : Application in imaging studies to visualize protein interactions in live cells.

- Material Innovations : Further development in surface chemistry applications for creating smart materials.

Eigenschaften

IUPAC Name |

4-azido-2,3,5,6-tetrafluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N4O/c8-2-1(7(12)16)3(9)5(11)6(4(2)10)14-15-13/h(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAAAVAALQAHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404318 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122616-98-2 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Azido-2,3,5,6-tetrafluorobenzamide useful in surface modification?

A1: 4-Azido-2,3,5,6-tetrafluorobenzamide contains two distinct reactive groups that make it ideal for surface modifications, particularly in grafting applications. [] It features an azide group capable of undergoing photochemical reactions, and a trimethoxysilylpropyl group that can react with hydroxyl groups. This dual functionality allows it to act as a bridge, linking materials with different properties. For instance, it can attach to hydroxyl groups on a silicon oxide surface through the trimethoxysilylpropyl group. The azide group can then be activated with UV light to covalently bind to target molecules like antibacterial furanones. [] This approach allows for controlled surface functionalization with diverse applications in material science.

Q2: How can the surface density of molecules immobilized using 4-Azido-2,3,5,6-tetrafluorobenzamide be controlled?

A2: Research suggests that the concentration of 4-Azido-2,3,5,6-tetrafluorobenzamide used during surface functionalization directly influences the density of immobilized molecules. [] Higher concentrations lead to a denser monolayer of the compound on the surface, resulting in a higher density of available azide groups for subsequent molecule attachment. This control over surface density is crucial for tailoring material properties and achieving desired functionalities.

Q3: Beyond surface modification, what other applications does 4-Azido-2,3,5,6-tetrafluorobenzamide have in scientific research?

A3: 4-Azido-2,3,5,6-tetrafluorobenzamide is valuable for studying the properties of singlet nitrenes, reactive intermediates in organic chemistry. [] Upon UV irradiation, the compound decomposes to generate a singlet nitrene. This reactive species can be trapped with pyridine to form a stable ylide, allowing researchers to investigate the kinetics and mechanisms of singlet nitrene reactions. This information is critical for understanding photochemical processes and developing novel reactions involving these reactive intermediates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.